molecular formula C14H14F3N5O2 B2519409 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034520-13-1

6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Katalognummer B2519409
CAS-Nummer: 2034520-13-1
Molekulargewicht: 341.294
InChI-Schlüssel: VVSIKOGMVFQGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to Sitagliptin , a drug used to treat type 2 diabetes . The compound contains a trifluoromethyl group and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH adjustments . Another synthesis method involves the substitution of the hydrazine group of a compound via a nucleophilic reaction using hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system . The structure is likely to include a trifluoromethyl group and a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and may involve several steps. For example, a method for synthesizing a related compound involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH adjustments . Another method involves the substitution of the hydrazine group of a compound via a nucleophilic reaction using hydrazine hydrate .

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Treatment

Sitagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase IV (DPP4). It effectively increases the levels of glucagon-like peptide-1 (GLP-1) by inhibiting its degradation. GLP-1 plays a crucial role in glucose homeostasis, stimulating insulin secretion and suppressing glucagon release. As a result, Sitagliptin is widely used in the management of type 2 diabetes. It improves glucose tolerance and helps regulate blood sugar levels .

Cancer Stemness Inhibition

Recent studies have explored the potential of DPP4 inhibitors in cancer therapy. Sitagliptin, as a DPP4 inhibitor, has shown promise in inhibiting cancer stemness-related proteins. By targeting DPP4, it may help overcome tyrosine kinase inhibitor resistance in renal cell carcinoma .

Anti-Tumor Activity

In addition to its role in diabetes management, Sitagliptin exhibits anti-tumor activity. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated excellent potency with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Notably, it also inhibits c-Met kinase at the nanomolar level .

Primary Explosives

Interestingly, Sitagliptin derivatives have been investigated for their potential as primary explosives. Compounds incorporating the [1,2,4]triazolo[4,3-a]pyrazine scaffold, like Sitagliptin, exhibit high detonation performance. Although they are sensitive, their calculated detonation velocities (Dv) and pressures (P) are impressive. These findings suggest possible applications in the field of energetic materials .

Neuroprotection and Neurodegenerative Diseases

Emerging evidence suggests that DPP4 inhibitors, including Sitagliptin, may have neuroprotective effects. They could potentially play a role in mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. However, more research is needed in this area.

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could also include investigations into its mechanism of action and potential uses in medicine .

Wirkmechanismus

Eigenschaften

IUPAC Name

6-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c15-14(16,17)9-3-4-22-10(5-9)20-21-11(22)7-19-13(24)8-1-2-12(23)18-6-8/h1-2,6,9H,3-5,7H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSIKOGMVFQGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.